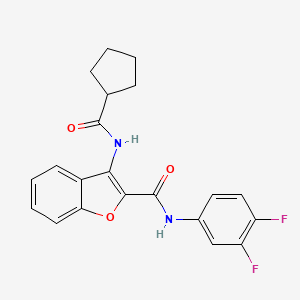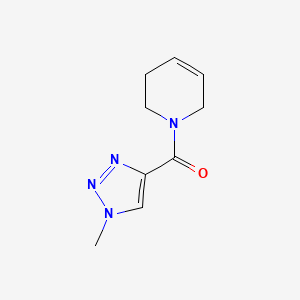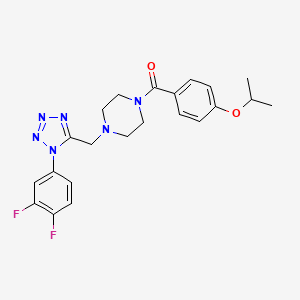
2-Cyclopentyl-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopentyl-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone, also known as AZD-2423, is a chemical compound that has gained attention in the scientific community for its potential applications in drug discovery and development. AZD-2423 is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a key role in the regulation of endocannabinoid signaling.
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
2-Azetidinones, including compounds similar to 2-Cyclopentyl-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone, have been synthesized and evaluated for their antimicrobial activity against Gram-positive, Gram-negative bacteria, and fungi. The cycloaddition of substituted benzylidene-anilines to dichloroketenes, in the presence of dichloroacetyl chloride and triethylamine, yields a variety of 2-azetidinones. These compounds have been characterized by IR and 1H NMR spectroscopy and tested for their potential as antimicrobial agents (Güner et al., 2000).
Catalytic Applications in Synthesis
Research has also focused on the utility of 2-azetidinones in catalysis and synthetic chemistry, with studies highlighting their role in the formation of functionalized macrocycles and the exploration of reaction mechanisms. For example, the reaction between ethane-1,2-diamine and 3,3'-dichloropivalic acid results in isomeric tetra-amine derivatives, showcasing the versatility of azetidinone intermediates in synthesizing complex molecular structures with potential applications in material science and pharmaceuticals (Bernhardt et al., 2004).
Novel Synthetic Routes and Chemical Transformations
Innovative synthetic routes to fused bi- and tricyclic β-lactams utilizing 2-azetidinones have been developed, demonstrating the compound class's utility in generating structurally complex and pharmacologically relevant molecules. This includes the Staüdinger cycloaddition of activated acid chlorides to 1,3-ketoaldimines, yielding cis-2-azetidinones with functionality for obtaining fused bi- and tricyclic β-lactams through highly stereoselective reactions (Alcaide et al., 1996).
Propiedades
IUPAC Name |
2-cyclopentyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F3NO2/c13-12(14,15)8-18-10-6-16(7-10)11(17)5-9-3-1-2-4-9/h9-10H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDQTMALNBCBHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CC(C2)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2471251.png)
![N-[3-[(2-Chlorophenyl)sulfamoyl]-4-methylphenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2471252.png)
![N-(2-carbamoylphenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2471254.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-(dimethylamino)-3-nitrobenzoate](/img/structure/B2471256.png)
![(E)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2471259.png)
![N-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]carbamoyl]-N-[(4-fluorophenyl)methyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2471260.png)

![N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3-(trifluoromethylthio)phenyl)amino)formamide](/img/structure/B2471262.png)




